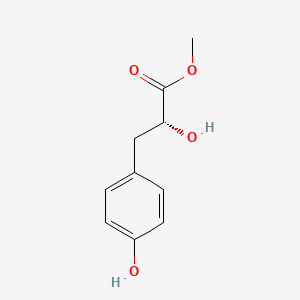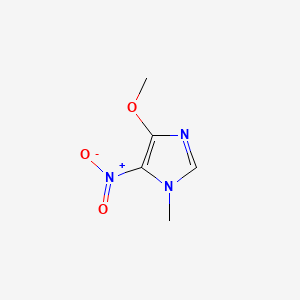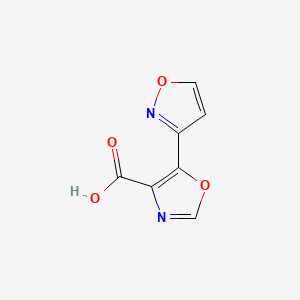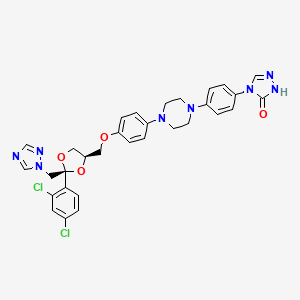
Mono(1-ethylpentyl) Phthalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mono(1-ethylpentyl) Phthalate is a phthalate ester, specifically a monoester of phthalic acid. It is commonly used as a plasticizer, which means it is added to plastics to increase their flexibility, transparency, durability, and longevity. The compound has the molecular formula C15H20O4 and a molecular weight of 264.32 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Mono(1-ethylpentyl) Phthalate can be synthesized through the esterification of phthalic anhydride with 1-ethylpentanol. The reaction typically occurs under acidic conditions, often using sulfuric acid as a catalyst. The process involves heating the reactants to facilitate the esterification reaction, followed by purification steps to isolate the desired product .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction is carried out in large reactors with continuous monitoring of temperature and pH to ensure optimal conditions. The product is then purified through distillation or other separation techniques to achieve the required purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
Mono(1-ethylpentyl) Phthalate primarily undergoes hydrolysis, oxidation, and substitution reactions.
Hydrolysis: In the presence of water and an acid or base, this compound can hydrolyze to produce phthalic acid and 1-ethylpentanol.
Oxidation: The compound can be oxidized to form phthalic acid and other oxidation products.
Substitution: It can undergo nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Substitution: Nucleophiles like amines or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: Phthalic acid and 1-ethylpentanol.
Oxidation: Phthalic acid and other oxidized derivatives.
Substitution: Various substituted phthalates depending on the nucleophile used.
Applications De Recherche Scientifique
Mono(1-ethylpentyl) Phthalate is used extensively in scientific research, particularly in the fields of chemistry, biology, and environmental science.
Chemistry: It is used as a model compound to study the behavior of phthalates and their interactions with other chemicals.
Biology: Research on its effects on biological systems, including its role as an endocrine disruptor.
Medicine: Investigations into its potential health effects and its presence in medical devices.
Industry: Used in the production of flexible plastics and as a plasticizer in various commercial products
Mécanisme D'action
Mono(1-ethylpentyl) Phthalate exerts its effects primarily through its role as an endocrine disruptor. It can interfere with hormone synthesis, transport, and metabolism by interacting with nuclear receptors in various tissues. This interaction can lead to altered hormonal balance and subsequent physiological effects, including reproductive and developmental toxicity .
Comparaison Avec Des Composés Similaires
Mono(1-ethylpentyl) Phthalate is similar to other phthalate esters such as di(2-ethylhexyl) phthalate and diisononyl phthalate. it is unique in its specific ester group, which imparts different physical and chemical properties.
Similar Compounds
Di(2-ethylhexyl) Phthalate: Commonly used as a plasticizer in PVC products.
Diisononyl Phthalate: Used in flexible PVC applications.
Mono(5-carboxy-2-ethylpentyl) Phthalate: A urinary metabolite of di(2-ethylhexyl) phthalate.
This compound’s unique ester group makes it distinct in terms of its reactivity and applications compared to these similar compounds.
Propriétés
Numéro CAS |
84489-38-3 |
|---|---|
Formule moléculaire |
C15H20O4 |
Poids moléculaire |
264.321 |
Nom IUPAC |
2-heptan-3-yloxycarbonylbenzoic acid |
InChI |
InChI=1S/C15H20O4/c1-3-5-8-11(4-2)19-15(18)13-10-7-6-9-12(13)14(16)17/h6-7,9-11H,3-5,8H2,1-2H3,(H,16,17) |
Clé InChI |
XAOCBRPWPVRHSP-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)OC(=O)C1=CC=CC=C1C(=O)O |
Synonymes |
1,2-Benzenedicarboxylic Acid 1-(1-Ethylpentyl) Ester; Phthalic Acid 1-Ethylpentyl Ester; 1,2-Benzenedicarboxylic Acid Mono(1-ethylpentyl) Ester; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8,9-Diazapentacyclo[5.4.0.02,6.03,11.04,10]undecane](/img/structure/B569676.png)




![1h-Imidazo[4,5-f]isoquinoline](/img/structure/B569688.png)


